N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

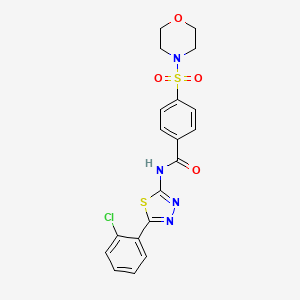

N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a benzamide moiety modified by a morpholinosulfonyl group. The morpholinosulfonyl group enhances solubility and may influence binding to biological targets, such as kinases or apoptosis-related proteins, based on analogous compounds .

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O4S2/c20-16-4-2-1-3-15(16)18-22-23-19(29-18)21-17(25)13-5-7-14(8-6-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQAQVCEECSMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions.

Coupling with Benzamide: The thiadiazole intermediate is then coupled with 4-(morpholinosulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time would be optimized.

Purification Techniques: Techniques such as recrystallization, chromatography, or distillation might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide belongs to the thiadiazole class of compounds, which are known for their diverse biological activities. Research has shown that derivatives of thiadiazoles exhibit significant pharmacological properties, including:

- Antibacterial Activity : Compounds containing thiadiazole rings have been synthesized and tested for their efficacy against various bacterial strains. For instance, studies have reported that certain thiadiazole derivatives demonstrate potent antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Properties : Thiadiazole derivatives have also been explored for their anticancer potential. The structural modifications in compounds can enhance their ability to inhibit cancer cell proliferation. For example, research indicates that specific substitutions on the thiadiazole ring can lead to increased cytotoxicity against cancer cell lines .

- Neuroprotective Effects : Some thiadiazole analogues have shown promise in neuroprotection. Studies utilizing fluorescence spectroscopy have indicated that these compounds can protect neuronal cells from oxidative stress .

Agricultural Applications

Thiadiazole derivatives are not only limited to medicinal applications but also find significant use in agriculture:

- Pesticidal Activity : Research has demonstrated that certain thiadiazole compounds possess insecticidal and fungicidal properties. These compounds can be effective against agricultural pests and pathogens, contributing to crop protection .

Material Science Applications

The unique properties of thiadiazoles extend to material science as well:

- Fluorescent Materials : Thiadiazole-based compounds have been investigated for their luminescent properties. Their ability to emit fluorescence makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study 1: Antibacterial Efficacy

A series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives were synthesized and tested for antibacterial activity. Among these, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/mL against Staphylococcus aureus, demonstrating the potential of thiadiazole derivatives in developing new antibiotics .

Case Study 2: Neuroprotective Mechanisms

In a study focusing on the neuroprotective effects of thiadiazole derivatives, researchers utilized time-resolved spectroscopy to analyze the interaction mechanisms of these compounds with neuronal cells. The findings indicated that the structural features of the thiadiazoles significantly influenced their protective capabilities against oxidative damage .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial, Anticancer | Significant activity against bacteria and cancer cells |

| Agriculture | Pesticides | Effective against agricultural pests |

| Material Science | Fluorescent materials | Suitable for OLEDs and optoelectronic devices |

Mechanism of Action

The mechanism by which N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance binding affinity, while the morpholinosulfonyl moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related derivatives, emphasizing substituent effects, synthesis routes, and biological activities:

Key Observations:

Thiadiazoles generally exhibit stronger electron-withdrawing effects, enhancing interactions with enzymatic targets .

Substituent Effects: C5 Position: A 2-chlorophenyl group (target compound) vs. 4-chlorophenyl () or benzylthio () groups influences steric and electronic interactions. The 2-chloro substitution may enhance membrane permeability compared to bulkier groups . C2 Position: The morpholinosulfonyl group (target compound) improves solubility compared to dimethylsulfamoyl () or trifluoromethylphenyl-acetamide (). This modification is critical for pharmacokinetics and target affinity .

Biological Activity: Compounds with benzamide or acetamide substituents (e.g., ) show antitumor and kinase-inhibitory activities, suggesting the target compound may share similar mechanisms. For example, the benzylthio derivative () inhibits Abl/Src kinases, while the cyanoacrylamido analog () induces apoptosis.

Synthetic Routes: Thiadiazole derivatives are typically synthesized via cyclization of thiosemicarbazides or reaction of hydrazinecarbothioamides with α-halogenated ketones (as in ). The morpholinosulfonyl group may be introduced via sulfonation of benzamide precursors .

Research Findings and Implications

- Anticancer Potential: Analogs like compound 3d (IC₅₀ values in µM range against cancer cell lines ) and 7d (pro-apoptotic effects ) highlight the therapeutic relevance of thiadiazole derivatives. The target compound’s morpholinosulfonyl group may enhance tumor selectivity compared to less polar substituents.

- Kinase Inhibition : Benzamide-based thiadiazoles () inhibit tyrosine kinases, suggesting the target compound could be optimized for dual kinase targeting.

- Structural Optimization : Replacement of the thiadiazole core with oxadiazole () reduces ring strain but may diminish bioactivity, underscoring the importance of heterocycle choice.

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of a chlorophenyl group and a morpholinosulfonyl moiety enhances its chemical reactivity and biological efficacy.

Structural Formula

Key Features

- Thiadiazole Ring : Provides unique chemical properties and enhances bioactivity.

- Morpholinosulfonyl Group : Increases solubility and bioavailability.

Target Interactions

Thiadiazole derivatives typically exhibit a mesoionic character, allowing them to cross cellular membranes effectively. This property facilitates interaction with various biological targets, including enzymes and receptors involved in critical biochemical pathways.

Mode of Action

The compound's mechanism of action may involve:

- Enzyme Inhibition : Compounds with thiadiazole structures have been shown to inhibit enzymes such as carbonic anhydrase, which is crucial for maintaining pH balance in cells.

- Antimicrobial Activity : Research indicates that thiadiazole derivatives can exhibit significant antimicrobial properties against various pathogens .

Antimicrobial Properties

This compound has demonstrated potent activity against a range of bacteria and fungi. For instance, studies have shown that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research suggests that thiadiazole derivatives may possess anticancer properties by disrupting cellular processes essential for tumor growth. The inhibition of carbonic anhydrase is particularly relevant in cancer therapy as it can affect tumor microenvironment pH .

Case Studies

- Study on Antiviral Activity : A recent study indicated that similar thiadiazole derivatives exhibited antiviral activity against human adenovirus (HAdV), suggesting potential applications in treating viral infections .

- Antifungal Activity : Another investigation highlighted the antifungal effects of related compounds against Candida species, indicating broad-spectrum antimicrobial activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. The ability to penetrate cell membranes enhances its bioavailability.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.